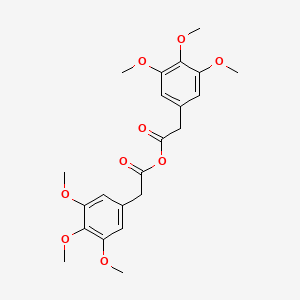![molecular formula C14H8N4 B14731936 Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile CAS No. 5722-41-8](/img/structure/B14731936.png)
Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its four cyano groups attached to the bicyclic framework, which significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of rhodium catalysts in a one-pot procedure has been reported to facilitate the formation of similar bicyclic structures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specifics of these methods are often proprietary and tailored to the capabilities of the manufacturing facility.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxybicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
- (9S)-Bicyclo[7.2.0]undeca-2,4,7-triene-10,10,11,11-tetracarbonitrile
- Bicyclo[4.2.2]deca-2,4,7,9-tetraene-7-carbaldehyde
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of four cyano groups. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
5722-41-8 |
|---|---|
Formule moléculaire |
C14H8N4 |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4/c15-7-13(8-16)11-3-1-2-4-12(6-5-11)14(13,9-17)10-18/h1-6,11-12H |
Clé InChI |
VHWIUNLTFOHZGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C=CC(C=C1)C(C2(C#N)C#N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


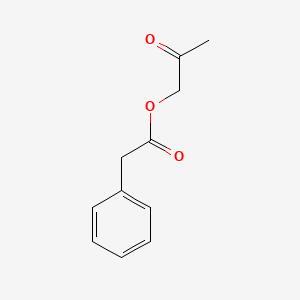
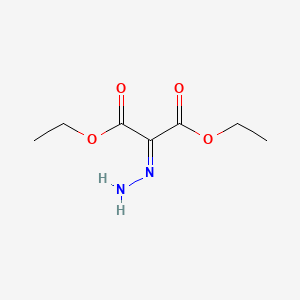
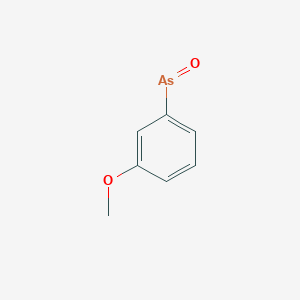
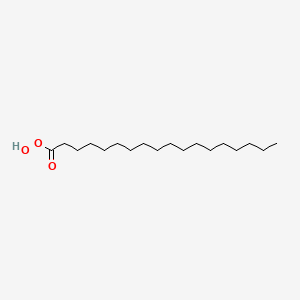
![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
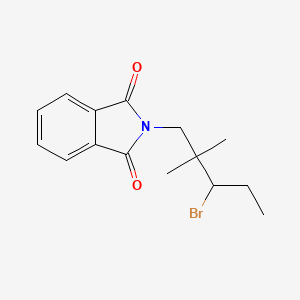
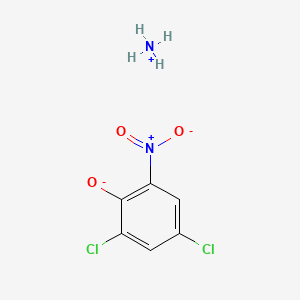
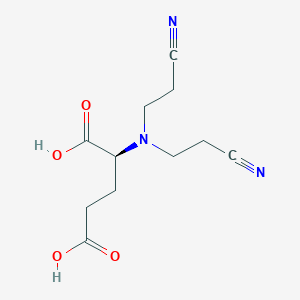
![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
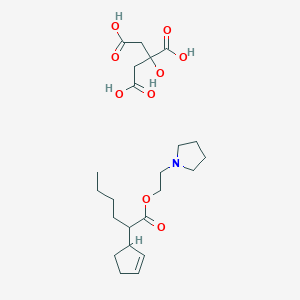
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
